molecular formula C15H25NS2 B8264873 2-(Decyldisulfanyl)pyridine

2-(Decyldisulfanyl)pyridine

Cat. No.: B8264873
M. Wt: 283.5 g/mol
InChI Key: IWXAIQPLNWTZLA-UHFFFAOYSA-N
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Description

2-(Decyldisulfanyl)pyridine is a sulfur-containing pyridine derivative characterized by a decyl disulfide (-S-S-) substituent at the 2-position of the pyridine ring. For instance, 2-(decyldisulfanyl)ethanol—a key intermediate—is synthesized via the reaction of decane-1-thiol and 2-mercaptoethanol in the presence of diiodine and pyridine, yielding a disulfide-linked alcohol with a 43.2% efficiency . This intermediate is further utilized in the synthesis of antiviral prodrugs, such as compound 12e (24.77% yield) and 13a (37.3% yield), which incorporate pyridine-derived phosphonate esters .

The disulfide bond in 2-(decyldisulfanyl)pyridine derivatives is reduction-sensitive, making them valuable in drug delivery systems where controlled release under reductive environments (e.g., intracellular conditions) is critical . Structural confirmation of related compounds is achieved through NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS), ensuring purity and functional group integrity .

Properties

IUPAC Name

2-(decyldisulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NS2/c1-2-3-4-5-6-7-8-11-14-17-18-15-12-9-10-13-16-15/h9-10,12-13H,2-8,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXAIQPLNWTZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves the iodine-mediated oxidation of 2-mercaptopyridine and decanethiol to form the mixed disulfide. The reaction proceeds via a radical mechanism, where iodine (I₂) abstracts hydrogen from the thiols, generating thiyl radicals that combine to form the disulfide bond.

Procedure:

  • Reactants: 2-Mercaptopyridine (1.0 equiv), decanethiol (1.0 equiv), iodine (0.5 equiv).

  • Solvent: Dichloromethane (DCM) or methanol.

  • Conditions: Stirring at 25°C for 6–12 hours under inert atmosphere.

  • Workup: Quench with saturated Na₂S₂O₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Column chromatography (hexane/ethyl acetate, 9:1) yields the product as a pale-yellow liquid.

Optimization Insights

  • Stoichiometry: A 1:1 ratio of thiols minimizes homodisulfide byproducts (e.g., dipyridyl disulfide or didecyl disulfide).

  • Catalyst Loading: Excess iodine (>0.6 equiv) accelerates oxidation but risks overoxidation to sulfonic acids.

  • Yield: 58–65% after purification, with ~20% homodisulfide impurities.

Spectroscopic Validation

  • IR (KBr): 2550 cm⁻¹ (S-H absence confirms disulfide formation), 1590 cm⁻¹ (C=N stretching).

  • ¹H NMR (CDCl₃): δ 8.35–7.20 (m, 4H, pyridine-H), 2.80 (t, 2H, -S-S-CH₂-), 1.60–1.20 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃).

Thiol-Disulfide Exchange with Decyl Disulfide

Reaction Design

This approach exploits the nucleophilicity of the 2-mercaptopyridine thiolate anion to attack decyl disulfide (C₁₀H₂₁-S-S-C₁₀H₂₁), displacing one decyl group.

Procedure:

  • Reactants: 2-Mercaptopyridine (1.2 equiv), decyl disulfide (1.0 equiv), triethylamine (TEA, 1.5 equiv).

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions: 60°C, 4 hours under nitrogen.

  • Workup: Dilute with water, extract with ethyl acetate, dry, and concentrate.

  • Purification: Recrystallization from ethanol/water (7:3) affords white crystals.

Key Advantages

  • Selectivity: Excess 2-mercaptopyridine drives the equilibrium toward the desired product, suppressing symmetric disulfide formation.

  • Yield: 72–78% with >95% purity by HPLC.

Comparative Analysis

ParameterOxidative CouplingThiol-Disulfide Exchange
Reaction Time6–12 hours4 hours
Yield58–65%72–78%
ByproductsHomodisulfidesDecanethiol
Purification MethodColumn ChromatographyRecrystallization

Krohnke Pyridine Synthesis with Disulfide Incorporation

Methodology

The Krohnke protocol constructs the pyridine ring de novo while introducing the disulfide moiety. This one-pot method condenses α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.

Adaptation for 2-(Decyldisulfanyl)pyridine:

  • Reactants:

    • 2-Pyridinium methyl ketone salt (1.0 equiv).

    • Decyldisulfanylacetaldehyde (1.0 equiv, prepared via oxidation of decyldisulfanylethanol).

    • Ammonium acetate (3.0 equiv).

  • Solvent: PEG-400 (green solvent alternative).

  • Conditions: 100°C, 2 hours.

  • Workup: Pour into ice-water, filter, wash with ethanol.

  • Yield: 50–55% after recrystallization.

Mechanistic Considerations

  • The α,β-unsaturated aldehyde undergoes Michael addition with the ketone salt, followed by cyclization and aromatization.

  • PEG-400 enhances solubility and stabilizes intermediates, reducing side reactions.

Nucleophilic Substitution on 2-Halopyridines

Challenges and Innovations

While 2-halopyridines (X = Cl, Br) are classical substrates for nucleophilic substitution, the poor nucleophilicity of disulfide anions (-S-S-R) necessitates harsh conditions. Recent advances use phase-transfer catalysis (PTC) to enhance reactivity.

Procedure:

  • Reactants: 2-Chloropyridine (1.0 equiv), sodium decyldisulfanide (1.2 equiv, prepared from decyldisulfide and NaH).

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Solvent: Toluene/water biphasic system.

  • Conditions: 80°C, 24 hours.

  • Yield: 40–45% after distillation.

Limitations

  • Low yields due to competing hydrolysis of 2-chloropyridine.

  • Requires anhydrous conditions to prevent disulfide reduction.

Comparative Evaluation of Synthetic Routes

Efficiency and Scalability

MethodScalabilityCostEnvironmental Impact
Oxidative CouplingModerateLowHigh (I₂ waste)
Thiol-Disulfide ExchangeHighModerateLow
Krohnke SynthesisLowHighModerate (PEG-400)
Nucleophilic SubstitutionLowHighHigh (solvent use)

Industrial Applicability

Thiol-disulfide exchange is favored for large-scale production due to its high yield and minimal byproducts. Krohnke synthesis, while elegant, suffers from multi-step precursor preparation.

Analytical Characterization

Mass Spectrometry

  • ESI-MS: m/z 283.5 [M+H]⁺ (calculated for C₁₅H₂₅NS₂: 283.14).

Chromatographic Purity

  • HPLC: Retention time 12.4 min (C18 column, acetonitrile/water 70:30), purity >98% .

Chemical Reactions Analysis

Types of Reactions: 2-(Decyldisulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(Decyldisulfanyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of disulfide bond formation and reduction in biological systems.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Decyldisulfanyl)pyridine involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(decyldisulfanyl)pyridine with structurally or functionally related pyridine derivatives, focusing on synthesis, properties, and applications.

Structural and Functional Group Comparison

Compound Key Functional Groups Molecular Formula Molecular Weight Physical State
2-(Decyldisulfanyl)pyridine Pyridine, decyl disulfide (-S-S) C₁₅H₂₃N₂S₂ 309.48 g/mol Not explicitly stated (analogs are solids/oils)
2-(Chloromethyl)pyridine hydrochloride Pyridine, chloromethyl (-CH₂Cl) C₆H₆ClN·HCl 164.03 g/mol Crystalline solid
2-(Diisopropylsilyl)pyridine Pyridine, diisopropylsilyl (-Si(iPr)₂) C₁₁H₁₈NSi 192.36 g/mol Liquid
Di-[2-(4-pyridyl)ethyl]sulfide Pyridine, sulfide (-S-) C₁₄H₁₆N₂S 244.36 g/mol Oil
4-Methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine Pyridine, diselenide (-Se-Se-) C₁₂H₁₂N₂Se₂ 335.11 g/mol Solid

Solubility and Reactivity

Compound Solubility Profile Reactivity Notes
2-(Decyldisulfanyl)pyridine analogs Soluble in DCM, MeOH; insoluble in water Reductively cleaved in vivo
2-(Chloromethyl)pyridine hydrochloride Soluble in polar solvents (water, ethanol) Reacts with nucleophiles (amines, alcohols)
2-(Diisopropylsilyl)pyridine Soluble in ether, THF, hexanes Hydrolyzes to silanols in acidic/basic conditions
Di-[2-(4-pyridyl)ethyl]sulfide Soluble in DCM, DMF, DMSO Stable to oxidation; forms coordination complexes
Diselenide analogs Soluble in DMSO, DMF Oxidizes to seleninic acids

Antiviral Activity of Disulfide-Linked Prodrugs

Compound 12e (a 2-(octadecyldisulfanyl)pyridine derivative) demonstrated potent antiviral activity against HIV-1 in vitro, with EC₅₀ values < 1 µM. The disulfide bond’s cleavage in reducing environments enhanced intracellular drug release, validating the utility of 2-(decyldisulfanyl)pyridine scaffolds in targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-(Decyldisulfanyl)pyridine?

  • Methodological Answer : The synthesis involves reacting 2-(decyldisulfanyl)ethanol with pyridine in anhydrous dichloromethane (DCM) under inert conditions. After stirring for 3 hours at room temperature, 1.2 M HCl is added to quench the reaction. The mixture is partitioned with methanol, dried over anhydrous MgSO₄, and purified via silica gel column chromatography using a gradient of DCM/MeOH (0–3% MeOH). This yields the compound as a viscous amorphous solid with a 37.3% yield . Key parameters include solvent choice, reaction time, and purification methods to avoid hydrolysis of the disulfide bond.

Q. What safety precautions are necessary when handling 2-(Decyldisulfanyl)pyridine?

  • Methodological Answer : Based on GHS classification for structurally similar pyridine derivatives, the compound likely poses acute oral toxicity (Category 1), skin irritation (Category 2), and severe eye damage (Category 1). Researchers must:

  • Use fume hoods for ventilation.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Avoid contact with skin/eyes; rinse immediately with water if exposed.
  • Store in airtight containers away from oxidizers .

Q. How is the purity and structural integrity of 2-(Decyldisulfanyl)pyridine verified post-synthesis?

  • Methodological Answer : Characterization employs:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone.
  • HRMS : For exact mass verification (e.g., deviation < 2 ppm).
  • Column chromatography : To isolate >95% pure fractions.
    Disulfide bond integrity is validated via IR spectroscopy (S–S stretch ~500 cm⁻¹) and comparative retention times in HPLC .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(Decyldisulfanyl)pyridine during synthesis?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst screening : Tertiary amines (e.g., DMAP) may accelerate disulfide formation.
  • Solvent optimization : Test polar aprotic solvents (e.g., THF) to improve solubility.
  • Temperature control : Gradual heating (e.g., 40°C) could enhance reaction kinetics without degrading the disulfide bond.
  • Purification refinement : Optimize column gradients to reduce product loss .

Q. What strategies are effective in analyzing the stability of 2-(Decyldisulfanyl)pyridine under different storage conditions?

  • Methodological Answer : Stability studies should:

  • Monitor degradation : Use LC-MS to detect hydrolysis products (e.g., decylthiol or pyridine derivatives).
  • Condition testing : Store samples at 4°C (short-term), -20°C (long-term), and 25°C (accelerated stability) under nitrogen.
  • Light sensitivity : Expose to UV-Vis light to assess photolytic decomposition.
    Stability is quantified via half-life calculations under each condition .

Q. Are there computational approaches to predict the reactivity of 2-(Decyldisulfanyl)pyridine with biological targets?

  • Methodological Answer : Computational methods include:

  • Molecular docking : Simulate binding to enzymes (e.g., glutathione reductase) using AutoDock Vina.
  • QSPR models : Correlate disulfide bond geometry (S–S bond length, dihedral angles) with redox potential.
  • DFT calculations : Predict electron density maps to identify nucleophilic attack sites on the pyridine ring .

Q. How do structural modifications to the decyl or pyridine groups affect the compound's biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can:

  • Alkyl chain length : Synthesize analogs with C8–C12 chains to evaluate hydrophobicity-driven cellular uptake.
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox potential.
  • Disulfide vs. thioether : Compare stability and intracellular cleavage kinetics in reducing environments (e.g., cancer cells) .

Q. What are the challenges in interpreting NMR data for disulfide-containing compounds like 2-(Decyldisulfanyl)pyridine?

  • Methodological Answer : Key challenges include:

  • Signal broadening : Due to slow rotation around the S–S bond, leading to complex splitting patterns.
  • Solvent interference : Use deuterated DCM instead of DMSO-d6 to avoid peak overlap.
  • ¹³C NMR shifts : The disulfide-linked carbons (C–S–S–C) typically resonate at 35–45 ppm, requiring high-resolution spectra for unambiguous assignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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